Amdoxovir

Catalog No.
S518366
CAS No.
145514-04-1
M.F
C9H12N6O3
M. Wt
252.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amdoxovir

CAS Number

145514-04-1

Product Name

Amdoxovir

IUPAC Name

[(2R,4R)-4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol

Molecular Formula

C9H12N6O3

Molecular Weight

252.23 g/mol

InChI

InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)/t4-,5-/m1/s1

InChI Key

RLAHNGKRJJEIJL-RFZPGFLSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,6-diaminopurine dioxolane, 4-(2,6-diamino-9H-purin-9-yl)-1,3,-dioxolane-2-methanol, amdoxovir

Canonical SMILES

C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N

Isomeric SMILES

C1[C@@H](O[C@@H](O1)CO)N2C=NC3=C(N=C(N=C32)N)N

The exact mass of the compound Amdoxovir is 252.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amdoxovir (CAS: 145514-04-1), also known as DAPD, is a nucleoside reverse transcriptase inhibitor (NRTI) and a prodrug of dioxolane guanine (DXG). Upon administration, it is rapidly deaminated by ubiquitous adenosine deaminase to form DXG, which is subsequently phosphorylated to the active DXG-triphosphate. As a guanosine analogue, it competes with natural dGTP to terminate viral DNA synthesis. In procurement and formulation contexts, Amdoxovir is primarily valued for its enhanced aqueous solubility and oral bioavailability compared to its active metabolite DXG, as well as its distinct resistance profile that retains efficacy against viral strains harboring common mutations (such as M184V and TAMs) that render standard NRTIs like lamivudine and zidovudine ineffective [1].

Substituting Amdoxovir with its active metabolite, DXG, or standard NRTIs like lamivudine (3TC) or zidovudine (AZT) fundamentally alters formulation viability and therapeutic scope. Direct procurement of DXG is limited by its poor aqueous solubility and low oral bioavailability, which complicates oral dosing and can lead to precipitation-induced nephropathy at high concentrations. Amdoxovir circumvents this through its prodrug structure, ensuring rapid absorption and high systemic exposure of DXG. Furthermore, substituting Amdoxovir with 3TC or AZT fails in drug-resistant models; Amdoxovir uniquely counter-selects against thymidine analogue mutations (TAMs) and maintains activity against M184V mutants, making it non-interchangeable for salvage therapy formulations or synergistic co-administrations[1].

Enhanced Aqueous Solubility and Systemic Bioavailability via Prodrug Architecture

The active antiviral metabolite, dioxolane guanine (DXG), suffers from poor aqueous solubility, which restricts its direct use in oral formulations and increases the risk of renal tubule precipitation. Amdoxovir (DAPD) was specifically engineered to overcome this limitation. Pharmacokinetic studies demonstrate that Amdoxovir is highly water-soluble and rapidly deaminated by adenosine deaminase in vivo. Following oral administration, it achieves an estimated oral bioavailability of approximately 30% in primate models, with peak plasma concentrations of the active DXG reached within 1 to 2 hours. This represents a massive improvement in systemic delivery compared to direct DXG administration [1].

Evidence DimensionOral Bioavailability and Solubility
Target Compound DataAmdoxovir (DAPD): Rapid absorption, ~30% oral bioavailability, high aqueous solubility
Comparator Or BaselineDXG: Poor aqueous solubility, limited oral absorption, precipitation risk
Quantified DifferenceAmdoxovir enables viable oral dosing with peak DXG plasma levels within 1-2 hours, bypassing DXG's solubility limits.
ConditionsOral administration in primate/human pharmacokinetic models

Buyers developing oral antiviral formulations must procure the Amdoxovir prodrug to ensure adequate solubility, gastrointestinal absorption, and systemic delivery of the active DXG metabolite.

Synergistic Potency Enhancement with IMPDH Inhibitors

Amdoxovir exhibits profound synergistic activity when co-formulated with inosine monophosphate dehydrogenase (IMPDH) inhibitors like mycophenolic acid (MPA) or ribavirin, which deplete intracellular dGTP pools. In vitro assays show that the addition of just 0.01 µM MPA increases the antiviral activity of Amdoxovir by 4.6-fold, while 0.1 µM MPA results in a 34-fold increase in activity. Furthermore, against the highly resistant K65R/Q151M mutant strain, the addition of 0.25 µM MPA reduced the EC50 of Amdoxovir to within twofold of the wild-type virus, effectively restoring its potency and yielding a >10-fold increase in activity compared to Amdoxovir monotherapy [1].

Evidence DimensionAntiviral EC50 Reduction (Potency)
Target Compound DataAmdoxovir + 0.1 µM Mycophenolic Acid: 34-fold increase in activity
Comparator Or BaselineAmdoxovir monotherapy (Baseline EC50)
Quantified DifferenceCo-administration with IMPDH inhibitors reduces the EC50 of Amdoxovir by up to 34-fold and reverses high-level resistance.
ConditionsIn vitro HIV-1 replication assay in peripheral blood mononuclear cells (PBMCs)

This synergistic profile makes Amdoxovir an ideal candidate for researchers and formulators developing low-dose, multi-target combination therapies to overcome NRTI resistance.

Counter-Selection of Resistance in Zidovudine Co-Formulations

Amdoxovir demonstrates a unique bidirectional phenotypic antagonism when combined with zidovudine (AZT), making it highly valuable for combination antiretroviral research. In longitudinal in vitro studies, monotherapy with Amdoxovir selected for K65R/L74V mutations by week 20, while zidovudine monotherapy selected for K70K/R mutations by week 25. However, when Amdoxovir and zidovudine were co-administered in HIV-infected primary human lymphocytes, no drug-resistant mutations were detected through week 28. This occurs because the K65R mutation reduces the excision of zidovudine, while thymidine analogue mutations (TAMs) counteract K65R-mediated resistance[1].

Evidence DimensionTime to Emergence of Resistance Mutations
Target Compound DataAmdoxovir + Zidovudine combination: No mutations detected through week 28
Comparator Or BaselineAmdoxovir or Zidovudine monotherapy: Mutations emerged at week 20 and 25, respectively
Quantified DifferenceThe combination entirely suppressed the emergence of resistant mutations over a 28-week period compared to monotherapy failure at 20-25 weeks.
Conditions28-week in vitro culture in HIV-infected primary human lymphocytes

Procuring Amdoxovir for co-formulation with zidovudine provides a proven mechanism to delay or prevent the onset of viral resistance in long-term therapeutic models.

Oral Antiviral Prodrug Formulation Development

Leveraging its high aqueous solubility and rapid conversion by adenosine deaminase, Amdoxovir is the preferred precursor for developing oral delivery systems targeting HIV or HBV, where the active metabolite DXG would otherwise fail due to precipitation and poor absorption [1].

Synergistic Antiviral Combination Screening

Due to its profound >10-fold EC50 reduction when combined with IMPDH inhibitors (like mycophenolic acid or ribavirin), Amdoxovir is an optimal baseline compound for research into dGTP-depleting synergistic therapies [2].

Resistance-Refractory Antiretroviral Modeling

Amdoxovir is highly suited for in vitro and in vivo models investigating salvage therapies, specifically because it retains activity against M184V lamivudine-resistant strains and actively counter-selects against TAMs when co-administered with zidovudine[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

252.09708827 Da

Monoisotopic Mass

252.09708827 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

54I81H0M9C

Drug Indication

Investigated for use/treatment in HIV infection and acquired immune deficiency syndrome (AIDS) and aids-related infections.

Pharmacology

Amdoxovir is a nucleoside reverse transcriptase inhibitor prodrug analog of guanosine.

Other CAS

145514-04-1

Wikipedia

Amdoxovir

Dates

Last modified: 04-14-2024
1: Murphy RL, Kivel NM, Zala C, Ochoa C, Tharnish P, Mathew J, Pascual ML, Schinazi RF. Antiviral activity and tolerability of amdoxovir with zidovudine in a randomized double-blind placebo-controlled study in HIV-1-infected individuals. Antivir Ther. 2010;15(2):185-92. doi: 10.3851/IMP1514. PubMed PMID: 20386073.
2: Fromentin E, Asif G, Obikhod A, Hurwitz SJ, Schinazi RF. Simultaneous quantification of 9-(beta-D-1,3-dioxolan-4-yl)guanine, Amdoxovir and Zidovudine in human plasma by liquid chromatography-tandem mass spectrometric assay. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Nov 1;877(29):3482-8. doi: 10.1016/j.jchromb.2009.08.030. PubMed PMID: 19740712; PubMed Central PMCID: PMC2769996.
3: Hurwitz SJ, Asif G, Fromentin E, Tharnish PM, Schinazi RF. Lack of pharmacokinetic interaction between amdoxovir and reduced- and standard-dose zidovudine in HIV-1-infected individuals. Antimicrob Agents Chemother. 2010 Mar;54(3):1248-55. doi: 10.1128/AAC.01209-09. PubMed PMID: 20038617; PubMed Central PMCID: PMC2826005.
4: Borroto-Esoda K, Myrick F, Feng J, Jeffrey J, Furman P. In vitro combination of amdoxovir and the inosine monophosphate dehydrogenase inhibitors mycophenolic acid and ribavirin demonstrates potent activity against wild-type and drug-resistant variants of human immunodeficiency virus type 1. Antimicrob Agents Chemother. 2004 Nov;48(11):4387-94. PubMed PMID: 15504868; PubMed Central PMCID: PMC525453.
5: Narayanasamy J, Pullagurla MR, Sharon A, Wang J, Schinazi RF, Chu CK. Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs. Antiviral Res. 2007 Sep;75(3):198-209. PubMed PMID: 17532483; PubMed Central PMCID: PMC2025703.
6: Zhou L, Coats SJ, Zhang H, Junxing S, Bobeck DR, Schinazi RF. Scaleable processes for the synthesis of (-)-β-D-2,6-diaminopurine dioxolane (Amdoxovir, DAPD) and (-)-β-D-2-aminopurine dioxolane (APD). Tetrahedron. 2012 Jul 22;68(29):5738-5743. PubMed PMID: 23162170; PubMed Central PMCID: PMC3496293.
7: Gripshover BM, Ribaudo H, Santana J, Gerber JG, Campbell TB, Hogg E, Jarocki B, Hammer SM, Kuritzkes DR; A5118 Team.. Amdoxovir versus placebo with enfuvirtide plus optimized background therapy for HIV-1-infected subjects failing current therapy (AACTG A5118). Antivir Ther. 2006;11(5):619-23. PubMed PMID: 16964830.
8: Thompson MA, Kessler HA, Eron JJ Jr, Jacobson JM, Adda N, Shen G, Zong J, Harris J, Moxham C, Rousseau FS; DAPD-101 Study Group.. Short-term safety and pharmacodynamics of amdoxovir in HIV-infected patients. AIDS. 2005 Oct 14;19(15):1607-15. PubMed PMID: 16184030.
9: Feng JY, Parker WB, Krajewski ML, Deville-Bonne D, Veron M, Krishnan P, Cheng YC, Borroto-Esoda K. Anabolism of amdoxovir: phosphorylation of dioxolane guanosine and its 5'-phosphates by mammalian phosphotransferases. Biochem Pharmacol. 2004 Nov 1;68(9):1879-88. PubMed PMID: 15450953.
10: Margolis DM, Mukherjee AL, Fletcher CV, Hogg E, Ogata-Arakaki D, Petersen T, Rusin D, Martinez A, Mellors JW. The use of beta-D-2,6-diaminopurine dioxolane with or without mycophenolate mofetil in drug-resistant HIV infection. AIDS. 2007 Oct 1;21(15):2025-32. PubMed PMID: 17885292.
11: Otto MJ. New nucleoside reverse transcriptase inhibitors for the treatment of HIV infections. Curr Opin Pharmacol. 2004 Oct;4(5):431-6. Review. PubMed PMID: 15351346.
12: Kewn S, Wang LH, Hoggard PG, Rousseau F, Hart R, MacNeela JP, Khoo SH, Back DJ. Enzymatic assay for measurement of intracellular DXG triphosphate concentrations in peripheral blood mononuclear cells from human immunodeficiency virus type 1-infected patients. Antimicrob Agents Chemother. 2003 Jan;47(1):255-61. PubMed PMID: 12499199; PubMed Central PMCID: PMC149017.
13: Seignères B, Martin P, Werle B, Schorr O, Jamard C, Rimsky L, Trépo C, Zoulim F. Effects of pyrimidine and purine analog combinations in the duck hepatitis B virus infection model. Antimicrob Agents Chemother. 2003 Jun;47(6):1842-52. PubMed PMID: 12760857; PubMed Central PMCID: PMC155836.
14: Jeffrey JL, Feng JY, Qi CC, Anderson KS, Furman PA. Dioxolane guanosine 5'-triphosphate, an alternative substrate inhibitor of wild-type and mutant HIV-1 reverse transcriptase. Steady state and pre-steady state kinetic analyses. J Biol Chem. 2003 May 23;278(21):18971-9. PubMed PMID: 12651859.
15: Mewshaw JP, Myrick FT, Wakefield DA, Hooper BJ, Harris JL, McCreedy B, Borroto-Esoda K. Dioxolane guanosine, the active form of the prodrug diaminopurine dioxolane, is a potent inhibitor of drug-resistant HIV-1 isolates from patients for whom standard nucleoside therapy fails. J Acquir Immune Defic Syndr. 2002 Jan 1;29(1):11-20. PubMed PMID: 11782585.
16: North TW, Villalobos A, Hurwitz SJ, Deere JD, Higgins J, Chatterjee P, Tao S, Kauffman RC, Luciw PA, Kohler JJ, Schinazi RF. Enhanced antiretroviral therapy in rhesus macaques improves RT-SHIV viral decay kinetics. Antimicrob Agents Chemother. 2014 Jul;58(7):3927-33. doi: 10.1128/AAC.02522-14. PubMed PMID: 24777106; PubMed Central PMCID: PMC4068512.
17: Schwartz AM, McCrackin MA, Schinazi RF, Hill PB, Vahlenkamp TW, Tompkins MB, Hartmann K. Antiviral efficacy of nine nucleoside reverse transcriptase inhibitors against feline immunodeficiency virus in feline peripheral blood mononuclear cells. Am J Vet Res. 2014 Mar;75(3):273-81. doi: 10.2460/ajvr.75.3.273. PubMed PMID: 24564313.
18: Kauffman RC, Villalobos A, Bowen JH, Adamson L, Schinazi RF. Residual viremia in an RT-SHIV rhesus macaque HAART model marked by the presence of a predominant plasma clone and a lack of viral evolution. PLoS One. 2014 Feb 5;9(2):e88258. doi: 10.1371/journal.pone.0088258. PubMed PMID: 24505452; PubMed Central PMCID: PMC3914964.
19: Liu K, Xie L. [Advances in the study of nucleoside antiviral drugs]. Yao Xue Xue Bao. 2006 Aug;41(8):689-93. Review. Chinese. PubMed PMID: 17039770.
20: Schinazi RF, Massud I, Rapp KL, Cristiano M, Detorio MA, Stanton RA, Bennett MA, Kierlin-Duncan M, Lennerstrand J, Nettles JH. Selection and characterization of HIV-1 with a novel S68 deletion in reverse transcriptase. Antimicrob Agents Chemother. 2011 May;55(5):2054-60. doi: 10.1128/AAC.01700-10. PubMed PMID: 21357304; PubMed Central PMCID: PMC3088218.

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